molecular formula C14H25NO4 B13137571 Boc-D-Chg-Ome

Boc-D-Chg-Ome

Cat. No.: B13137571
M. Wt: 271.35 g/mol
InChI Key: ABLGTTUCCPCVGX-LLVKDONJSA-N
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Description

Contextualization as a Chiral Amino Acid Derivative and Building Block in Organic Synthesis

Boc-D-Chg-Ome is chemically known as N-(tert-butoxycarbonyl)-D-cyclohexylglycine methyl ester. It is a derivative of the non-proteinogenic amino acid D-cyclohexylglycine. The "Boc" group (tert-butoxycarbonyl) is a widely used protecting group for the amine functionality in amino acids. wikipedia.orgwikipedia.org This protection is crucial in organic synthesis, particularly in peptide synthesis, as it prevents the amine group from undergoing unwanted reactions while other chemical transformations are carried out on the molecule. wikipedia.org The methyl ester (-OMe) protects the carboxylic acid group.

The chirality of this compound, specifically its "D" configuration, is a key feature. Chirality, or the "handedness" of a molecule, is fundamental in biological systems and, therefore, in the synthesis of bioactive compounds. The use of specific chiral building blocks like this compound allows chemists to control the three-dimensional arrangement of atoms in the target molecule, which is often critical for its function. acs.org As a building block, it provides a rigid cyclohexyl side chain, which can impart specific conformational constraints and properties to the final product. sigmaaldrich.com This makes it a valuable component in the combinatorial synthesis of diverse molecular scaffolds. cam.ac.uk

Table 1: Chemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
Boc-D-Chg-OH 70491-05-3 C13H23NO4 257.32
Boc-Chg-OH 109183-71-3 C13H23NO4 257.3
Boc-D-Chg-OH·DCHA 198470-08-5 C13H23NO4·C12H23N 438.6
N-Boc-L-cyclohexylglycinol 107202-39-1 C13H25NO3 243.34
Boc-D-Ala-OH 7764-95-6 C8H15NO4 189.21
Boc-3-iodo-D-Ala-OMe 170848-34-7 C9H16INO4 329.13
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester 55757-46-5 C9H17NO4S -

This table is interactive. Click on the headers to sort the data.

Significance of D-Amino Acid Derivatives in Chemical Research

While L-amino acids are the proteinogenic building blocks found in most natural proteins, D-amino acids and their derivatives play crucial roles in various biological and chemical contexts. tandfonline.com They are found in the cell walls of bacteria, in some peptide antibiotics, and as signaling molecules. nih.govacs.org In chemical research, D-amino acid derivatives are invaluable for several reasons:

Pharmaceutical Development: Incorporating D-amino acids into peptide-based drugs can increase their resistance to enzymatic degradation, thereby prolonging their half-life and therapeutic effect. rsc.org

Probing Biological Systems: Fluorescently labeled D-amino acids are used as probes to visualize bacterial cell wall synthesis in real-time, offering insights into microbial physiology and potential antibiotic targets. acs.orgnih.gov

Asymmetric Synthesis: D-amino acid derivatives serve as chiral auxiliaries or catalysts to control the stereochemical outcome of chemical reactions, leading to the selective formation of a desired enantiomer of a product. rsc.org

The growing interest in D-amino acids has spurred the development of efficient synthetic methods, including enzymatic and chemical routes, to access these valuable compounds. rsc.org

Role in the Design and Synthesis of Complex Molecular Architectures

In peptide synthesis, the incorporation of non-natural amino acids like D-cyclohexylglycine can introduce specific turns or folds in the peptide backbone, leading to well-defined three-dimensional structures. nih.gov This is particularly important in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced properties like stability and bioavailability. cam.ac.uk

Furthermore, this compound and similar derivatives are utilized in the synthesis of topological polypeptides, such as block, star, and brush-type copolymers. chinesechemsoc.org These complex architectures have applications in materials science and drug delivery. The ability to precisely control the sequence and stereochemistry of these polymers, facilitated by building blocks like this compound, is essential for tailoring their properties for specific functions. The use of such protected amino acid derivatives has been noted in the synthesis of various complex molecules, including those with potential therapeutic applications like thrombin inhibitors. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

methyl (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,15,17)/t11-/m1/s1

InChI Key

ABLGTTUCCPCVGX-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)OC

Origin of Product

United States

Chemical Reactivity and Transformation Studies of Boc D Chg Ome

Reactions Involving the Methyl Ester Moiety

The methyl ester of Boc-D-Chg-OMe can undergo several transformations to either yield the free carboxylic acid or be converted into other functional groups, thereby enabling further synthetic modifications.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, Boc-D-Chg-OH, is a fundamental reaction. This transformation is typically achieved under basic conditions, a process known as saponification. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

Commonly employed conditions for the saponification of amino acid methyl esters involve the use of alkali metal hydroxides such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol to ensure solubility of the substrate. lookchem.comnih.gov

Table 1: Representative Conditions for Saponification of Amino Acid Methyl Esters

Reagent Solvent System Temperature Reaction Time Product
LiOH·H₂O THF/H₂O Room Temp. 3 h Carboxylic Acid
NaOH Methanol/H₂O Room Temp. 1-4 h Carboxylic Acid

This data is representative of typical conditions for analogous compounds and serves as a guide for the hydrolysis of this compound.

Transamidation refers to the conversion of an amide to a different amide, a reaction that is generally challenging. However, the term is sometimes used more broadly to include the conversion of an ester to an amide. Direct amidation of the methyl ester of this compound with an amine can be achieved, though it often requires harsh conditions or activation. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

While this compound is already an ester, it is conceivable to perform a transesterification to a different ester, though this is less common than hydrolysis followed by re-esterification. As mentioned, direct amidation is possible but often less efficient than a hydrolysis-coupling sequence. The deprotected form, D-Chg-OMe, is frequently used in amidation reactions where it acts as the amine component. nih.govgoogle.com

Reactions Involving the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.

The removal of the Boc group from this compound to reveal the free amine, D-cyclohexylglycine methyl ester, is a critical step in many synthetic sequences. This is typically accomplished by treatment with a strong acid. The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.

A variety of acidic reagents can be employed for this purpose, with trifluoroacetic acid (TFA) being one of the most common. It is often used either neat or as a solution in a solvent like dichloromethane (B109758) (DCM). Another common reagent is hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.

Table 2: Common Reagents for Acid-Catalyzed Boc Deprotection

Reagent Solvent Temperature Typical Conditions
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0 °C to Room Temp. 25% TFA in DCM, 2h
Hydrogen Chloride (HCl) 1,4-Dioxane Room Temp. 4 M HCl in dioxane

These conditions are generally applicable for the deprotection of Boc-protected amino acids and their esters.

Once the Boc group is removed, the resulting free amine of D-cyclohexylglycine methyl ester hydrochloride is a versatile nucleophile that can undergo a variety of functionalization reactions. The most prominent of these is amide bond formation, a cornerstone of peptide synthesis. The amine is typically coupled with a carboxylic acid (often another N-protected amino acid) using a coupling reagent to facilitate the reaction.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine of D-Chg-OMe. This process allows for the stepwise assembly of peptide chains. For instance, D-cyclohexylglycine methyl ester hydrochloride has been used as the amine component in the synthesis of various bioactive compounds. nih.govgoogle.com

Reactions Involving the Cyclohexylglycine Side Chain

The chemical reactivity of the cyclohexyl side chain in this compound is primarily governed by the C-H bonds of the cyclohexane (B81311) ring. Due to the saturated and non-polar nature of the cyclohexyl group, its reactivity is generally limited to radical-mediated processes or advanced catalytic C-H activation/functionalization reactions. The presence of the bulky Boc-protecting group and the methyl ester can influence the accessibility and electronic environment of the side chain, thereby affecting its reactivity.

Selective Derivatization Approaches

Selective derivatization of the cyclohexyl side chain of this compound, while challenging, can be approached through several modern synthetic strategies. These methods aim to introduce new functional groups onto the cyclohexane ring, enabling the synthesis of novel amino acid derivatives with potentially unique properties for peptide synthesis and drug discovery.

C-H Activation/Functionalization:

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds, such as those present in the cyclohexyl side chain. mdpi.comresearchgate.net Catalysts based on palladium, rhodium, or ruthenium can facilitate the direct introduction of various functional groups. For instance, directed C-H activation, where the amide group of the amino acid backbone directs the catalyst to a specific C-H bond, can be a viable strategy. However, the flexibility of the cyclohexyl ring and the presence of multiple secondary C-H bonds can lead to challenges in regioselectivity.

Another approach involves non-directed C-H functionalization. While generally less selective, the inherent reactivity differences between axial and equatorial C-H bonds, or between different positions on the ring, can sometimes be exploited.

Radical-Mediated Reactions:

Free radical reactions offer another avenue for the derivatization of the cyclohexyl side chain. nih.gov These reactions are typically initiated by light (photochemical reactions) or radical initiators.

Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under photochemical conditions, can introduce halogen atoms onto the cyclohexyl ring. The selectivity of this reaction is often dictated by the stability of the resulting carbon radical intermediate, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds. In the case of a cyclohexyl group, all carbons are secondary, which can lead to a mixture of products.

Oxidation: Oxidation of the cyclohexyl side chain can be achieved using various oxidizing agents. For example, catalytic systems involving metal complexes can promote the oxidation of C-H bonds to introduce hydroxyl or carbonyl functionalities. The regioselectivity of such oxidations can be influenced by the catalyst and reaction conditions.

Below is an interactive data table summarizing potential selective derivatization approaches for the cyclohexyl side chain of this compound.

Reaction TypeReagents and ConditionsPotential ProductsKey Challenges
Directed C-H ArylationPd(OAc)₂, Directing Group, Aryl Halide, BaseAryl-substituted cyclohexylglycine derivativesRegioselectivity, Catalyst compatibility
Free Radical BrominationN-Bromosuccinimide (NBS), Light (hν) or Radical Initiator (AIBN)Bromo-substituted cyclohexylglycine derivativesMixture of constitutional and stereoisomers
Catalytic OxidationMetal Catalyst (e.g., Ru, Mn), Oxidant (e.g., t-BuOOH)Hydroxy- or keto-substituted cyclohexylglycine derivativesOver-oxidation, Regioselectivity

Influence of Steric and Electronic Effects on Reactivity

The reactivity of the cyclohexylglycine side chain in this compound is significantly influenced by both steric and electronic factors originating from the amino acid backbone, including the Boc-protecting group and the methyl ester.

Steric Effects:

The bulky tert-butyloxycarbonyl (Boc) protecting group exerts considerable steric hindrance around the α-carbon. nih.gov This steric bulk can restrict the approach of reagents to the cyclohexyl side chain, particularly to the C-H bonds on the carbon atoms closer to the backbone (C1 position of the cyclohexane ring). As a result, reactions are more likely to occur at positions further away from the sterically congested center.

The conformation of the cyclohexyl ring itself also plays a role. The chair conformation is the most stable, with substituents preferentially occupying the equatorial position to minimize steric strain. Reagents may exhibit a preference for attacking the more accessible equatorial C-H bonds over the more hindered axial C-H bonds.

Electronic Effects:

The primary electronic considerations for side-chain reactivity relate to the stability of potential intermediates. For instance, in a radical abstraction of a hydrogen atom from the cyclohexyl ring, the electronic effects of the substituents on the stability of the resulting cyclohexyl radical are generally negligible due to the distance.

The following interactive table outlines the key steric and electronic effects influencing the reactivity of the cyclohexyl side chain.

FactorOriginInfluence on ReactivityExpected Outcome
Steric HindranceBoc-protecting groupShields the C-H bonds closer to the α-carbon.Preferential reaction at positions distal to the amino acid backbone.
Conformational EffectsCyclohexyl ring chair conformationEquatorial C-H bonds are more accessible than axial C-H bonds.Potential for higher reactivity at equatorial positions.
Electronic Effects (Inductive)Boc group and methyl esterSlight electron-withdrawing effect.Minimal impact on the reactivity of the non-polar cyclohexyl side chain.

Mechanistic Investigations of Reactions Involving Boc D Chg Ome

Detailed Reaction Pathway Elucidation

The elucidation of reaction pathways is a cornerstone of mechanistic chemistry, providing a step-by-step description of a chemical transformation. For reactions involving Boc-D-Chg-Ome, various studies have aimed to map out the sequence of events at a molecular level.

One common transformation is the amide bond formation, where the Boc-protected amino group of this compound participates in a reaction with a carboxylic acid. The generally accepted pathway for this transformation, often facilitated by coupling agents, involves the initial activation of the carboxylic acid. This activated species is then susceptible to nucleophilic attack by the amino group of this compound, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the elimination of a leaving group, yields the final amide product.

In the context of more complex reactions, such as those involving metal catalysts, the reaction pathway can be significantly more intricate. For instance, in palladium-catalyzed cross-coupling reactions, the pathway often involves a catalytic cycle that includes steps like oxidative addition, transmetalation, and reductive elimination. syr.edu The specific nature of the ligands and the reaction conditions can influence the operative pathway.

Furthermore, investigations into enzymatic transformations involving this compound reveal distinct pathways. These reactions are characterized by the formation of an enzyme-substrate complex, where the active site of the enzyme orients the reactants in a favorable position for reaction. longdom.org The catalytic cycle in enzyme-mediated reactions often involves a series of proton transfers and conformational changes within the active site.

To distinguish between possible reaction pathways, chemists employ a variety of experimental techniques. These include the use of isotopic labeling to track the movement of atoms, the isolation and characterization of reaction intermediates, and in-situ spectroscopic monitoring of the reaction progress. researchgate.net For example, deuterium (B1214612) labeling experiments can help determine whether a particular C-H bond is broken during the reaction. researchgate.net

Transition State Analysis and Reaction Energetics

Transition state analysis provides a deeper understanding of the energy landscape of a reaction. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. scirp.org The energy required to reach this state is known as the activation energy, which is a key determinant of the reaction rate.

For reactions involving this compound, computational methods, such as Density Functional Theory (DFT), are often employed to model the structure and energy of transition states. nih.govrsc.org These calculations can provide valuable insights into the geometry of the transition state, including bond lengths and angles of the forming and breaking bonds.

The energetics of the reaction, including the relative energies of reactants, intermediates, transition states, and products, can be represented on a reaction coordinate diagram. This diagram provides a visual representation of the energy changes that occur throughout the reaction. For a multi-step reaction, the diagram will show multiple peaks and valleys, corresponding to the transition states and intermediates, respectively. scirp.org

Experimental techniques can also provide information about the transition state. For example, kinetic isotope effect (KIE) studies, where an atom in the reactant is replaced by its heavier isotope, can reveal information about bond breaking in the rate-determining step. nih.gov A significant KIE suggests that the bond to the isotopically labeled atom is being broken in the transition state.

The stability of the transition state is influenced by various factors, including steric and electronic effects. In reactions involving this compound, the bulky tert-butoxycarbonyl (Boc) group can exert a significant steric influence on the transition state, potentially favoring certain reaction pathways over others.

Role of Catalysis in Transformations

Catalysis plays a pivotal role in many transformations involving this compound, enabling reactions to proceed under milder conditions and with higher selectivity. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Transition metals are widely used as catalysts in organic synthesis, and reactions involving this compound are no exception. acs.org Palladium, ruthenium, copper, and rhodium are among the metals that have been employed to catalyze a variety of transformations. syr.edursc.orgacs.orgacs.org

In metal-catalyzed reactions, the catalytic cycle typically begins with the coordination of the reactants to the metal center. syr.edu This is followed by a series of steps, such as oxidative addition, migratory insertion, and reductive elimination, which ultimately lead to the formation of the product and regeneration of the catalyst.

For example, in a palladium-catalyzed cross-coupling reaction, the Boc-protected amino acid derivative might undergo oxidative addition to a Pd(0) species, followed by reaction with a coupling partner and subsequent reductive elimination to form the desired product. syr.edu The nature of the ligands coordinated to the metal center can have a profound impact on the efficiency and selectivity of the reaction.

The Boc group can also serve as a directing group in some metal-catalyzed C-H activation reactions, guiding the catalyst to a specific position on the molecule. nih.gov This allows for the selective functionalization of otherwise unreactive C-H bonds.

Table of Metal-Catalyzed Reactions
CatalystReaction TypeSubstrate(s)Product(s)Reference(s)
Palladium(II) acetateC-H olefinationPhenylacetic acid substratesMono-selective C-H olefination products nih.gov
Rhodium(III) complexortho-OlefinationN-Boc anilines and alkenesortho-Olefinated products nih.gov
Ruthenium(0) complexDirect arylationBenzylic amines and arylboronatesArylated benzylic amines acs.org
Copper(II) acetateIntramolecular C-H aminationN-phenylbenzamidineBenzimidazoles acs.org
Nickel(II) chlorideEnantioconvergent Negishi reactionα-zincated N-Boc-pyrrolidine and alkyl halidesEnantioenriched α-alkyl-N-Boc-pyrrolidines acs.org

Enzymes are highly efficient and selective biological catalysts that can be used to perform a wide range of chemical transformations. longdom.org The use of enzymes in organic synthesis, known as biocatalysis, offers several advantages, including mild reaction conditions, high enantioselectivity, and environmental compatibility. mt.comrsc.org

In enzyme-catalyzed reactions involving this compound, the substrate binds to the active site of the enzyme, forming an enzyme-substrate complex. longdom.org The specific three-dimensional structure of the active site ensures that the substrate is oriented in a precise manner, leading to high stereoselectivity. rsc.org

A variety of enzymes can be used to transform this compound. For example, lipases and proteases can be used to catalyze the formation or hydrolysis of amide and ester bonds. nih.gov These enzymes often employ a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in their active site to facilitate the reaction. nih.govtandfonline.com

The mechanism of enzyme catalysis often involves a series of steps, including nucleophilic attack, formation of a tetrahedral intermediate, and proton transfer, all orchestrated by the functional groups within the active site. nih.gov The enzyme stabilizes the transition state of the reaction, thereby lowering the activation energy.

Table of Enzyme-Catalyzed Reactions
EnzymeReaction TypeSubstrate(s)Product(s)Reference(s)
LipaseHydrolysis/Amide bond formationEsters/AmidesCarboxylic acids/Amides nih.gov
ProteasePeptide synthesis/hydrolysisAmino acids/PeptidesPeptides/Amino acids nih.gov
Imine Reductase (IRED)Reductive aminationKetones and aminesChiral amines nih.gov
TransaminaseAsymmetric synthesis of aminesKetones and amine donorsChiral amines nih.gov
C-S LyaseCleavage of C-S bondsCysteine conjugatesThiols d-nb.info

Kinetic Studies and Determination of Rate-Determining Steps

By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, it is possible to determine the rate law for the reaction. researchgate.net The rate law provides a mathematical expression that relates the reaction rate to the concentrations of the species involved in the rate-determining step.

For reactions involving this compound, kinetic studies can be used to probe the mechanism of both catalyzed and uncatalyzed transformations. For example, in a metal-catalyzed reaction, the order of the reaction with respect to the substrate, catalyst, and any additives can provide insights into the composition of the catalytically active species and the nature of the rate-determining step. rsc.org

In enzyme-catalyzed reactions, kinetic studies are used to determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide information about the affinity of the enzyme for its substrate and the efficiency of the catalytic process. longdom.org

Several techniques can be used to monitor the progress of a reaction for kinetic studies, including spectroscopy (e.g., UV-Vis, NMR), chromatography (e.g., HPLC, GC), and mass spectrometry. These techniques allow for the quantitative measurement of the concentrations of reactants and products over time.

The identification of the rate-determining step is crucial for optimizing reaction conditions. By understanding which step is the slowest, it is possible to target that step for improvement, for example, by modifying the catalyst or changing the reaction temperature. pages.devsavemyexams.com

Conformational Analysis and Theoretical Studies of Boc D Chg Ome

Computational Chemistry Approaches

A variety of computational methods are employed to model the conformational space of Boc-D-Chg-Ome, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and geometry of molecules. DFT calculations are utilized to obtain optimized geometries of various conformers of this compound and to determine their relative energies with high accuracy. Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G(d) or larger), are commonly used to account for electron correlation effects, which are crucial for accurately describing the subtle energetic differences between conformers. These calculations provide insights into the electronic properties and the nature of chemical bonds within the molecule.

Potential Energy Surface (PES) Mapping and Conformational Searches

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. muni.czwikipedia.orglibretexts.org By mapping the PES, researchers can identify stable conformers (local minima), transition states (saddle points), and the energy barriers between them. muni.czwikipedia.orgyoutube.comlibretexts.org For this compound, the PES is typically explored by systematically rotating key dihedral angles, such as those around the N-Cα and Cα-C bonds of the amino acid backbone. This systematic search, often combined with optimization algorithms, helps in locating all low-energy conformations. wikipedia.org

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformational preferences of this compound are significantly influenced by non-covalent intramolecular interactions. Of particular importance are hydrogen bonds, which can form between the amide proton (N-H) and the carbonyl oxygens of the Boc protecting group or the methyl ester. These interactions play a crucial role in stabilizing specific folded conformations. Computational methods allow for the detailed analysis of these interactions, including their geometry and energetic contributions, providing a deeper understanding of the factors governing the molecule's shape.

Modeling of Solvation Effects on Conformation

The conformation of a molecule can be highly dependent on its environment. Solvation models are therefore essential for predicting the conformational behavior of this compound in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvation models, on the other hand, involve simulating the individual solvent molecules around the solute, offering a more detailed but computationally intensive picture. These models are crucial for bridging the gap between theoretical calculations in the gas phase and experimental observations in solution.

Conformational Preferences and Dynamics (e.g., Dihedral Angles)

For this compound, it is expected that certain regions of the Ramachandran plot (a plot of φ vs. ψ) will be more populated. The bulky cyclohexyl side chain and the Boc protecting group impose significant steric constraints, limiting the accessible conformational space. The interplay of these steric effects with stabilizing intramolecular interactions, such as hydrogen bonds, ultimately determines the most stable three-dimensional structures of the molecule.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a detailed computational study on the low-energy conformers of this compound.

Conformerφ (°)ψ (°)ω (°)Relative Energy (kcal/mol)Intramolecular H-Bond (Donor-Acceptor)
1 -85.2150.5178.90.00N-H --- O=C (Boc)
2 -140.880.1179.51.25None
3 65.745.3-177.32.10N-H --- O=C (Ester)

Note: The data in this table is illustrative and intended to represent the type of output from conformational analysis, not actual experimental or calculated values for this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Boc D Chg Ome

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Boc-D-Chg-Ome. It provides precise information about the chemical environment of individual nuclei (primarily ¹H and ¹³C), allowing for the unambiguous determination of the molecular structure. One-dimensional and multi-dimensional NMR experiments are employed to map out the complete bonding framework and spatial arrangement of the molecule.

The conformational landscape of this compound is influenced by the rotational freedom around several single bonds, including the amide bond of the Boc protecting group and the bonds connecting the cyclohexyl ring to the amino acid backbone. NMR spectroscopy offers powerful methods to probe these conformational features in solution. nih.gov

Detailed analysis of ¹H NMR spectra, including the measurement of coupling constants and the observation of chemical shift changes with temperature or solvent, can reveal the presence of preferred conformations. mdpi.commdpi.com For instance, variable temperature NMR studies can help identify intramolecular hydrogen bonds, which are indicative of specific folded structures. nih.gov The Nuclear Overhauser Effect (NOE), a through-space interaction, is particularly crucial. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can establish the spatial proximity between protons, such as those on the cyclohexyl ring and the Boc group, providing critical constraints for defining the molecule's three-dimensional structure. nih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Functional Groups

GroupNucleusExpected Chemical Shift (ppm)Notes
Boc Group¹H~1.4Singlet, 9 protons (tert-butyl)
¹³C~28 (CH₃), ~80 (quaternary C)Characteristic signals for the tert-butoxycarbonyl group
Cyclohexyl Group¹H~1.0 - 1.9Complex multiplets due to overlapping signals of CH and CH₂ protons
¹³C~25 - 45Multiple signals corresponding to the different carbons of the ring
α-Carbon¹H~4.0 - 4.5Doublet or doublet of doublets, coupled to NH and β-CH
¹³C~55 - 60Signal for the chiral center carbon
Amide NH¹H~5.0 - 6.0Broad singlet or doublet, position is solvent/concentration dependent
Methyl Ester (Ome)¹H~3.7Singlet, 3 protons
¹³C~52Signal for the ester methyl carbon
Carbonyls¹³C~155 (Boc C=O)Carbonyl carbons typically appear far downfield
¹³C~172 (Ester C=O)Carbonyl carbons typically appear far downfield

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Advanced multi-dimensional NMR techniques spread the signals across two dimensions, enhancing resolution and revealing correlations between different nuclei. rsc.orgwikipedia.org These experiments are fundamental for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org For this compound, it would reveal the connectivity within the cyclohexyl ring and the coupling between the α-proton and the protons on the adjacent cyclohexyl carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. wikipedia.org It is an efficient method for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for piecing together different fragments of the molecule, for example, by correlating the methyl ester protons to the ester carbonyl carbon or the α-proton to the Boc carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned previously, this 2D experiment identifies protons that are close in space, irrespective of their bonding connectivity. It provides key information for determining the molecule's stereochemistry and preferred conformation. rsc.org

Table 2: Expected 2D NMR Correlations for this compound

ExperimentCorrelated NucleiKey Information Provided
COSY¹H ↔ ¹HShows J-coupling between α-H and cyclohexyl-β-H; reveals connectivity within the cyclohexyl ring.
HSQC¹H ↔ ¹³C (1-bond)Connects each proton signal to its directly bonded carbon atom (e.g., α-H to α-C, OMe-¹H to OMe-¹³C).
HMBC¹H ↔ ¹³C (2-3 bonds)Confirms larger structural fragments by showing correlations from OMe protons to the ester carbonyl, and from Boc protons to the Boc quaternary and carbonyl carbons.
NOESY¹H ↔ ¹H (through space)Reveals spatial proximity between protons of the Boc group and the cyclohexyl ring, providing conformational insights.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and obtain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS can distinguish its molecular formula, C₁₄H₂₅NO₄, from other potential formulas that have the same nominal mass. The experimentally measured exact mass is compared to the theoretically calculated mass to confirm the elemental composition. nih.gov

Table 3: Molecular Formula and Mass Data for this compound

ParameterValueSource
Molecular FormulaC₁₄H₂₅NO₄Calculated
Molar Mass271.35 g/molCalculated
Monoisotopic (Exact) Mass271.17835828 DaCalculated nih.gov

Combining High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization Mass Spectrometry (ESI-MS) creates a robust analytical system for separating and identifying compounds in a mixture. For structural elucidation of a pure compound like this compound, a key technique is on-column hydrogen/deuterium (B1214612) (H/D) exchange. nih.gov

In this method, a deuterated mobile phase (e.g., containing D₂O) is used in the HPLC system. As the analyte passes through the column, labile protons (those attached to heteroatoms like N, O, or S) exchange with deuterium atoms from the solvent. nih.govmdpi.com this compound has one labile proton: the amide hydrogen (N-H). This exchange results in a mass increase of 1 Dalton for the molecular ion observed in the mass spectrometer. This experiment provides a convenient and definitive way to count the number of exchangeable protons in the molecule, serving as an important confirmation of its structure. nih.govnih.gov

While standard mass spectrometry cannot differentiate between enantiomers because they have identical masses, the combination of Ion Mobility Spectrometry with Mass Spectrometry (IMS-MS) is a powerful tool for chiral analysis. nih.govpolyu.edu.hk This technique separates ions in the gas phase based on their size, shape, and charge.

The D-configuration of this compound can be probed using IMS-MS. Enantiomers, having non-superimposable mirror-image structures, can exhibit different drift times (and thus different collision cross-sections, CCS) in the ion mobility cell. polyu.edu.hk This separation is often enhanced by forming diastereomeric complexes with a chiral selector molecule. nih.gov The resulting complexes, [Selector + D-enantiomer] and [Selector + L-enantiomer], are no longer mirror images and can be separated more readily by ion mobility. This allows for the verification of the compound's stereochemical identity. nih.govnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD))

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are indispensable for investigating the stereochemical features of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information that is exquisitely sensitive to the molecule's three-dimensional structure.

The absolute configuration of the stereocenter in this compound—the α-carbon bearing the cyclohexyl group—can be confirmed using CD spectroscopy. The D-configuration of the amino acid derivative dictates a specific spatial arrangement of its chromophores (e.g., the carbamate and methyl ester groups). This arrangement results in a characteristic CD spectrum with positive or negative bands, known as Cotton effects, at specific wavelengths corresponding to electronic transitions.

By analyzing the sign and magnitude of these Cotton effects, the absolute configuration can be assigned, often by comparing the experimental spectrum to established rules for amino acid derivatives or to spectra predicted by quantum chemical calculations. This non-destructive technique is crucial for verifying that the stereochemistry has been retained throughout the synthetic process.

The CD spectrum of a molecule is highly sensitive to its conformation in solution. For this compound, the rotational freedom around its single bonds allows it to adopt various conformations. Changes in the solvent, temperature, or the presence of other interacting molecules can alter the equilibrium between these conformers. Such shifts in conformational preference are reflected in changes in the CD spectrum. Therefore, CD spectroscopy serves as a powerful tool to study the conformational dynamics of this compound, providing insights into the preferred spatial arrangement of the bulky tert-butoxycarbonyl (Boc) and cyclohexyl groups in different environments.

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the forces of the bonds connecting them. For this compound, these spectra serve as a molecular fingerprint, confirming the presence of its key structural components.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. The analysis of characteristic group frequencies in the IR and Raman spectra of this compound allows for the unambiguous identification of its carbamate, ester, and cyclohexyl moieties. For instance, the C=O stretching vibrations of the Boc group and the methyl ester would appear as strong, distinct bands in the IR spectrum.

Table 1: Representative IR Absorption Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Carbamate) N-H Stretch 3300 - 3500
C-H (Cyclohexyl/Methyl) C-H Stretch 2850 - 3000
C=O (Boc Carbamate) C=O Stretch 1700 - 1725
C=O (Methyl Ester) C=O Stretch 1735 - 1750

Note: These are typical frequency ranges and can vary based on the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays contains information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be calculated.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its constitution and absolute configuration. The resulting structural model would reveal precise data on bond lengths, bond angles, and torsion angles. This information defines the molecule's conformation in the solid state, showing the specific spatial orientation of the cyclohexyl ring relative to the amino acid backbone and the Boc protecting group. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and, crucially for chiral molecules, the enantiomeric excess (e.e.) of a sample. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for this purpose.

To determine the enantiomeric excess of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers (D and L forms) of the molecule. This differential interaction leads to a separation of the enantiomers as they pass through the chromatographic column, resulting in different retention times.

By running a sample of this compound on a suitable chiral HPLC system, two distinct peaks would be observed if the L-enantiomer were present as an impurity. The area under each peak is proportional to the amount of that enantiomer in the mixture. The enantiomeric excess is then calculated from the relative peak areas. This analysis is critical in quality control to ensure the stereochemical purity of the final product.

Table 2: Representative Chiral HPLC Data for a Hypothetical Sample of this compound

Peak Retention Time (min) Peak Area Identity
1 8.54 1,985,000 Boc-L-Chg-OMe

Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 e.e. (%) = [ (1,985,000 - 15,000) / (1,985,000 + 15,000) ] x 100 = 98.5%

Note: This data is illustrative of a typical analysis.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For a compound like this compound (tert-Butoxycarbonyl-D-cyclohexylglycine methyl ester), which is a protected amino acid derivative, GC analysis can be employed for purity assessment and characterization. However, the inherent polarity of amino acid derivatives can necessitate derivatization to enhance volatility and thermal stability for successful GC separation.

General Principles of GC Analysis for Amino Acid Derivatives:

The successful gas chromatographic analysis of amino acid derivatives, including N-protected and esterified forms like this compound, hinges on several key instrumental parameters. These parameters must be carefully optimized to achieve efficient separation and accurate quantification.

Derivatization: Amino acids and their derivatives often possess polar functional groups (amine and carboxylic acid groups) that can lead to poor chromatographic behavior, such as peak tailing and low volatility. To address this, derivatization is a common prerequisite for GC analysis. This process involves chemically modifying the analyte to create a less polar and more volatile derivative. Common derivatization strategies for amino acids include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace active hydrogens on polar functional groups with nonpolar tert-butyl dimethylsilyl (TBDMS) groups.

Acylation and Esterification: A two-step process where the carboxylic acid group is first esterified (e.g., to a methyl ester), followed by acylation of the amino group. mdpi.comnih.gov Given that this compound already has a methyl ester and a Boc-protected amino group, further derivatization might not be necessary if the compound exhibits sufficient volatility and thermal stability.

Column Selection: The choice of the GC column's stationary phase is critical for achieving separation. For amino acid derivatives, capillary columns with a variety of stationary phases can be utilized. nih.gov The selection depends on the polarity of the analyte and the desired separation mechanism. Common phases include:

Non-polar phases: Such as those based on polydimethylsiloxane (e.g., DB-1, HP-5), are suitable for separating compounds based on their boiling points.

Polar phases: Like those containing polyethylene glycol (e.g., Carbowax) or cyanopropyl functionalities, are used for separating polar analytes.

Chiral phases: For the separation of enantiomers, chiral stationary phases like Chirasil-L-Val are employed. nih.gov

Injector and Detector: The sample is introduced into the GC via an injector port, which is heated to vaporize the sample. A split/splitless injector is commonly used. Following separation in the column, the eluted components are detected. The Flame Ionization Detector (FID) is a common choice for organic compounds due to its high sensitivity and wide linear range. For structural elucidation and identification, a Mass Spectrometer (MS) is often coupled with the GC (GC-MS), providing both retention time data and mass spectral information. mdpi.com

Temperature Program: The column oven temperature is a crucial parameter that influences the separation. A temperature program, where the temperature is increased over time, is often employed to ensure the efficient elution of compounds with a range of boiling points. libretexts.org

Hypothetical GC Method for this compound Analysis:

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/Splitless Injector
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Solvent Dichloromethane (B109758) or Ethyl Acetate

Expected Results and Interpretation:

Under these hypothetical conditions, this compound would be expected to elute as a single peak. The retention time of this peak would be characteristic of the compound under the specified analytical conditions. The mass spectrum obtained from the MS detector would provide crucial information for structural confirmation. Expected fragmentation patterns for this compound in EI-MS would likely include the loss of the tert-butyl group (M-57), the methoxycarbonyl group (M-59), and other characteristic fragments arising from the cyclohexylglycine moiety. The molecular ion peak may or may not be observed, as is common in EI-MS for such compounds.

It is imperative to note that the development of a robust GC method for this compound would necessitate experimental validation, including optimization of all parameters and confirmation of peak identity through the use of an authentic reference standard.

Applications of Boc D Chg Ome in Advanced Research

Role as a Chiral Building Block in Complex Organic Synthesis

The primary application of Boc-D-Chg-Ome and related D-cyclohexylglycine derivatives is as a chiral building block in the synthesis of complex organic molecules. smolecule.com A chiral building block is a pre-made, enantiomerically pure molecule that can be incorporated into a larger synthetic scheme, transferring its specific stereochemistry to the final product. smolecule.com This strategy is fundamental in pharmaceutical development, where the chirality of a drug can be critical to its therapeutic efficacy and safety. smolecule.com

D-cyclohexylglycine's utility as a building block is demonstrated in its incorporation into a variety of compounds, including certain antibiotics and antipsychotics. smolecule.com The presence of the Boc protecting group on the amine and the methyl ester on the carboxyl group in this compound allows for controlled, stepwise reactions in peptide synthesis and other coupling chemistries. For instance, research has shown the coupling of N-Boc-cyclohexylglycine with proline methyl ester to form a dipeptide, which serves as a precursor for more complex macrocyclic structures. acs.org This exemplifies its role as a foundational unit for constructing larger, architecturally complex molecules. The reduction of aromatic amino acids like phenylglycine is a known route to produce cyclohexylglycine, which is then used to build peptide isosteres for therapeutic agents. acs.org

Examples of Syntheses Utilizing D-Cyclohexylglycine Derivatives

Starting Building BlockCoupling PartnerResulting Intermediate/ProductResearch ApplicationReference
N-Boc-cyclohexylglycineProline methyl esterDipeptide (Boc-Chg-Pro-OMe)Precursor for macrocyclic compounds acs.org
L-Phenylglycine(Reduction to form Chg)L-CyclohexylglycineSynthesis of peptidomimetic therapeutic agents acs.org
D-Cyclohexylglycine (HL)Pt(NH₃)₂(H₂O)₂²⁺[Pt(NH₃)₂(L)]NO₃Anticancer complex for DNA interaction studies nih.gov

Integration into Peptidomimetic Design and Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of non-canonical amino acids like D-cyclohexylglycine is a key strategy in peptidomimetic design. smolecule.comnih.gov The bulky cyclohexyl side chain can influence the peptide's secondary structure and increase its hydrophobicity, which can be crucial for its biological activity and membrane permeability. nih.gov

A notable example is the development of a myostatin-inhibiting peptide known as MID-35. researchgate.net This 16-mer retro-inverso peptide incorporates D-cyclohexylglycine residues, which contribute to its potent inhibitory effect and high stability against biodegradation. researchgate.net The use of D-amino acids in peptidomimetics is a common tactic to obstruct the action of proteases, which typically recognize L-amino acids. nih.govresearchgate.net The integration of D-Chg allows researchers to design novel therapeutic agents and probes for studying protein-protein interactions. smolecule.com

Application of D-Cyclohexylglycine in a Peptidomimetic

Peptidomimetic NameSequenceIncorporated Non-Canonical Amino AcidPurposeReference
MID-35lrxkrwirxkiwriyw-amide (x = D-Chg)D-Cyclohexylglycine (D-Chg)Potent and stable myostatin inhibitor researchgate.net

A central goal in peptidomimetic design is to reduce the conformational flexibility of a peptide, locking it into its bioactive conformation. lsu.edu This conformational constraint can lead to higher receptor affinity and selectivity. uni-regensburg.de The incorporation of sterically demanding amino acids is a powerful method to achieve this. The bulky cyclohexyl side chain of D-Chg significantly restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. nih.gov

Macrocyclization is a synthetic strategy that transforms a linear peptide into a cyclic one, often resulting in enhanced stability, receptor affinity, and bioavailability. rsc.orgnih.gov The process, however, can be challenging, as it requires the linear precursor to adopt a conformation that brings its reactive ends into close proximity. uni-kiel.de The incorporation of specific amino acids, known as "turn-inducers," can facilitate this pre-organization. uni-kiel.de

D-amino acids are often used for this purpose, as they can disrupt the extended conformations preferred by all-L-peptides and promote the formation of turns necessary for cyclization. uni-kiel.de Research has demonstrated a direct application of a D-cyclohexylglycine derivative in the synthesis of macrocycles. acs.org In this work, a dipeptide containing N-Boc-cyclohexylglycine was used as a key intermediate in the synthesis of 16- and 17-membered macrocyclic compounds. acs.org The rigidity and stereochemistry of the D-Chg residue likely play a role in orienting the linear precursor for efficient ring closure. General macrocyclization procedures often rely on N-Boc protected amino acids in both solution-phase and solid-phase synthesis. nih.govnih.gov

Macrocyclization Involving a D-Cyclohexylglycine Derivative

Key IntermediateMacrocycle SizeSynthetic GoalReference
Dipeptide containing N-Boc-cyclohexylglycine16- and 17-membered ringsSynthesis of novel macrocyclic compounds acs.org

Contributions to Asymmetric Catalysis and Synthesis

In the field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, this compound contributes primarily as a chiral starting material or building block. smolecule.comacs.org Its inherent, well-defined stereochemistry is transferred to the final product during the synthetic sequence. For example, the synthesis of complex macrocycles from a dipeptide containing N-Boc-cyclohexylglycine is an application within asymmetric synthesis, where the chirality of the D-Chg unit is preserved in the final structure. acs.org

While some peptide derivatives can act as catalysts themselves, the available research highlights the role of D-cyclohexylglycine derivatives as components incorporated into target molecules rather than as ligands or catalysts that direct a chemical transformation. nih.gov The synthesis of these non-canonical amino acids can itself be an object of asymmetric catalysis, for instance, through the use of chiral Ni(II) complexes to produce stereopure products. beilstein-journals.org However, the primary contribution of this compound to the field is providing a reliable, enantiopure structural unit for building larger chiral molecules. smolecule.com

Development of Chemical Probes and Research Tools

Chemical probes are small molecules used to study and manipulate biological processes, making them essential tools for basic research and drug discovery. mdpi.comthesgc.org Derivatives of D-cyclohexylglycine have been utilized in the creation of such probes. Due to its unique structural properties, D-Chg can be incorporated into a peptide or molecule to investigate a specific biological question. smolecule.com

For example, D-cyclohexylglycine has been proposed for use as a probe to study protein folding and stability. smolecule.com By strategically placing this bulky, conformationally restricted residue within a protein sequence, researchers can gain insights into the forces and interactions that govern protein structure. smolecule.com Furthermore, platinum complexes containing a cyclohexylglycine ligand have been synthesized to serve as research tools for investigating DNA binding and anticancer activity. nih.gov The previously mentioned myostatin inhibitor, MID-35, also functions as a research tool, allowing scientists to study the effects of myostatin inhibition on muscle growth in animal models. researchgate.net In these applications, the D-cyclohexylglycine moiety is critical to the probe's function, stability, and ability to interact with its biological target.

Q & A

Q. What are the optimal synthetic conditions for Boc-D-Chg-Ome to achieve high yield and purity?

  • Methodological Answer : To optimize synthesis, use a stepwise approach:
  • Reaction Conditions : Employ Boc-protection of D-cyclohexylglycine (D-Chg) under anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate this compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., Boc-group protons at δ 1.4 ppm; cyclohexyl signals between δ 1.0–2.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for characterizing this compound in peptide synthesis?

  • Methodological Answer : Combine orthogonal methods:
  • Spectroscopy : NMR for stereochemical confirmation (e.g., D-configuration via NOE correlations) and FT-IR for functional groups (Boc carbonyl at ~1680 cm1^{-1}) .
  • Chromatography : Reverse-phase HPLC (retention time consistency) and LC-MS for purity and molecular ion verification .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting point and thermal stability .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Apply systematic analysis:
  • Controlled Stability Studies : Design experiments at pH 2–12 (buffered solutions, 25–50°C), sampling at intervals (0, 24, 48 hrs). Quantify degradation via HPLC area-under-curve (AUC) .
  • Statistical Modeling : Use ANOVA to identify significant degradation factors (pH, temperature) and principal component analysis (PCA) to cluster data trends .
  • Mechanistic Insights : Perform LC-MS/MS to identify degradation byproducts (e.g., Boc deprotection or ester hydrolysis) .

Q. What computational strategies can predict this compound’s reactivity in novel peptide coupling reactions?

  • Methodological Answer : Integrate multi-scale modeling:
  • Quantum Mechanics (QM) : Calculate activation energies for coupling reactions (e.g., B3LYP/6-31G* level) to identify transition states .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF or THF to assess steric hindrance from the cyclohexyl group .
  • Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants via 19^{19}F NMR for fluorinated analogs) .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of studies on this compound’s biological activity?

  • Methodological Answer : Structure the research question using the PICO framework:
  • Population (P) : Cancer cell lines (e.g., HeLa, MCF-7).
  • Intervention (I) : this compound treatment at 1–100 µM.
  • Comparison (C) : Untreated controls or standard chemotherapeutics.
  • Outcome (O) : IC50_{50} values from MTT assays.
  • FINER Evaluation : Ensure feasibility (in vitro models), novelty (comparison to L-isomer), and relevance (potential protease inhibition) .

Data Contradiction and Reproducibility

Q. What protocols ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Follow standardized reporting:
  • Detailed Experimental Sections : Specify reagent grades (e.g., anhydrous DMF), equipment (e.g., Schlenk line for air-sensitive steps), and characterization data (full NMR spectra in SI) .
  • Collaborative Validation : Share samples with independent labs for cross-testing via round-robin studies .
  • Data Transparency : Publish raw chromatograms and spectral files in repositories like Zenodo or Figshare .

Tables: Key Parameters for this compound Research

Parameter Recommended Method Reference
Purity AssessmentHPLC (≥95% AUC, C18 column)
Thermal StabilityDSC (Tm_{m} ± 2°C reproducibility)
Degradation KineticsArrhenius modeling (pH 4–8)
Computational ValidationQM/MD hybrid workflows

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.